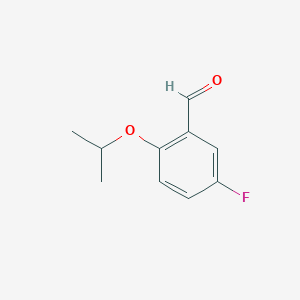

5-Fluoro-2-isopropoxybenzaldehyde

Beschreibung

Significance of Aryl Fluorides in Chemical Synthesis

The introduction of fluorine into aromatic systems, creating aryl fluorides, has become a widespread strategy in medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological characteristics of a molecule. bldpharm.comresearchgate.net

In the context of pharmaceuticals, the presence of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. nih.gov It can also improve a molecule's binding affinity to target proteins through favorable electrostatic interactions and alter its lipophilicity, which in turn affects absorption, distribution, and excretion. researchgate.net The synthesis of aryl fluorides has historically been challenging, with methods like the Balz-Schiemann reaction presenting harsh conditions. smolecule.com However, modern advancements have provided more accessible routes to these valuable compounds. smolecule.com

Role of Benzaldehyde (B42025) Derivatives as Versatile Building Blocks

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, prized for the reactivity of the aldehyde group. This functional group is a key participant in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations.

The aldehyde can be readily converted into a variety of other functional groups, such as alcohols, carboxylic acids, and imines (Schiff bases), making benzaldehydes critical intermediates in the construction of more elaborate molecular architectures. smolecule.comnih.gov For instance, the reaction of benzaldehydes with amines to form imines is a cornerstone of combinatorial chemistry and the synthesis of heterocyclic compounds. Furthermore, the aromatic ring of benzaldehyde can be functionalized through electrophilic aromatic substitution, allowing for the introduction of additional substituents that can fine-tune the molecule's properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTRUTHZFBFNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716777 | |

| Record name | 5-Fluoro-2-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610797-48-3 | |

| Record name | 5-Fluoro-2-(1-methylethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610797-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Trajectories for 5 Fluoro 2 Isopropoxybenzaldehyde

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are identified at the carbon-carbon bond of the aldehyde group and the carbon-oxygen bond of the isopropoxy ether linkage.

Two logical retrosynthetic pathways emerge:

Pathway A: Disconnection of the formyl group (C-CHO bond) leads to 1-fluoro-2-isopropoxybenzene (B1342064). This intermediate can be synthesized via O-alkylation of 4-fluorophenol (B42351). This pathway relies on formylating an already substituted benzene (B151609) ring.

Pathway B: Disconnection of the ether bond (C-O-isopropyl) points to 5-fluoro-2-hydroxybenzaldehyde (B1225495) (also known as 5-fluorosalicylaldehyde) as the key intermediate. This intermediate can then be traced back to 4-fluorophenol through a formylation reaction.

These disconnections suggest two main synthetic strategies: a direct approach involving the functionalization of a substituted phenol (B47542), and a convergent approach where distinct molecular fragments are prepared separately before being combined.

Direct Synthetic Routes from Substituted Phenols

Direct synthesis routes are linear sequences where a single starting material is progressively modified. wikipedia.org For this compound, these routes typically begin with a substituted phenol, such as 4-fluorophenol or 5-fluoro-2-hydroxybenzaldehyde.

O-Alkylation Strategies for Isopropoxy Installation

The introduction of the isopropoxy group is commonly achieved through Williamson ether synthesis, a type of O-alkylation. This involves the reaction of a phenoxide with an alkyl halide.

To synthesize 1-fluoro-2-isopropoxybenzene, 2-fluorophenol (B130384) can be reacted with isopropyl bromide in the presence of a base like potassium carbonate. evitachem.com The reaction is typically conducted under reflux conditions in a suitable solvent such as acetone (B3395972) or dimethylformamide (DMF). evitachem.com A similar strategy can be applied to 5-fluoro-2-hydroxybenzaldehyde, where the hydroxyl group is alkylated to form the final product. The general conditions for this type of phenolic O-alkylation are summarized below.

Table 1: General Conditions for O-Alkylation of Phenols

| Parameter | Condition | Source |

|---|---|---|

| Phenolic Substrate | 2-Fluorophenol or 5-Fluoro-2-hydroxybenzaldehyde | evitachem.com |

| Alkylating Agent | Isopropyl bromide or Isopropyl iodide | evitachem.comprepchem.com |

| Base | Potassium carbonate (K₂CO₃) | evitachem.com |

| Solvent | Acetone or Dimethylformamide (DMF) | evitachem.com |

| Temperature | Reflux | evitachem.com |

It has been noted that increased steric bulk around the phenolic hydroxyl group can slow down the rate of etherification. osti.gov

Formylation Reactions of Substituted Arenes

Formylation, the introduction of an aldehyde group (-CHO) onto an aromatic ring, is a cornerstone of benzaldehyde synthesis. google.com Several classical and modern methods can be applied to produce this compound or its precursors.

This method involves the creation of a highly nucleophilic organometallic species, a Grignard reagent, which then reacts with a formylating agent. youtube.comyoutube.com The synthesis starts with a halo-aromatic compound, which reacts with magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the Grignard reagent (R-MgX). youtube.comyoutube.com

For the synthesis of this compound, the process would involve:

Formation of the Grignard Reagent: Starting with a halogenated derivative of 1-fluoro-2-isopropoxybenzene (e.g., 2-bromo-4-fluoro-1-isopropoxybenzene). The magnesium inserts into the carbon-halogen bond. youtube.com

Formylation: The resulting Grignard reagent is reacted with a formylating agent like N,N-dimethylformamide (DMF).

Workup: An acidic workup hydrolyzes the intermediate to yield the final aldehyde. youtube.com

This method is powerful but requires strictly anhydrous (water-free) conditions, as Grignard reagents are strong bases and will be destroyed by any protic solvent, including water. youtube.com

Vilsmeier-Haack Reaction: This reaction formylates electron-rich aromatic rings using a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org These reagents first form an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com The electron-rich arene, in this case, 1-fluoro-2-isopropoxybenzene, attacks the Vilsmeier reagent. Subsequent hydrolysis produces the aryl aldehyde. jk-sci.com The reaction generally favors formylation at the para position to the activating group unless it is blocked. jk-sci.com For 1-fluoro-2-isopropoxybenzene, the strong activating and ortho-, para-directing isopropoxy group would likely direct the formylation to the C-5 position. However, it has been reported that the Vilsmeier-Haack reaction can be ineffective for certain fluorine-containing aromatic compounds. jst.go.jp

Reimer-Tiemann Reaction: This method is specifically used for the ortho-formylation of phenols. wikipedia.orgunacademy.com It involves treating a phenol with chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521) (NaOH). psiberg.combyjus.com The reaction proceeds through the formation of dichlorocarbene (B158193) (:CCl₂), which acts as the electrophile. wikipedia.orgnrochemistry.com

To synthesize the target molecule's precursor, 4-fluorophenol would be subjected to the Reimer-Tiemann reaction. The reaction shows high regioselectivity for the ortho position relative to the hydroxyl group, leading to the formation of 5-fluoro-2-hydroxybenzaldehyde as the major product. unacademy.compsiberg.com This intermediate would then undergo O-alkylation as described previously to yield this compound.

Table 2: Comparison of Formylation Methods

| Reaction | Substrate | Reagents | Key Intermediate | Source |

|---|---|---|---|---|

| Grignard | Halo-1-fluoro-2-isopropoxybenzene | 1. Mg, THF/ether 2. DMF 3. H₃O⁺ | Organomagnesium halide | youtube.comyoutube.com |

| Vilsmeier-Haack | 1-Fluoro-2-isopropoxybenzene | POCl₃, DMF, then H₂O | Vilsmeier reagent (chloroiminium ion) | jk-sci.comwikipedia.org |

| Reimer-Tiemann | 4-Fluorophenol | CHCl₃, NaOH | Dichlorocarbene (:CCl₂) | wikipedia.orgpsiberg.comnrochemistry.com |

Convergent Synthesis Approaches

For this compound, a convergent approach could involve a cross-coupling reaction. For instance, a two-step, one-pot procedure has been developed for synthesizing substituted benzaldehydes. nih.govrug.nlresearchgate.net This methodology employs a stable aluminum hemiaminal as a protected aldehyde intermediate, which can then undergo cross-coupling with organometallic reagents. nih.govrug.nl

A potential convergent route could be designed as follows:

Fragment 1 Synthesis: Prepare an organometallic reagent from a fluorinated aromatic ring, for example, 4-fluorophenylmagnesium bromide from 1-bromo-4-fluorobenzene.

Fragment 2 Synthesis: Prepare a synthon containing the isopropoxy and a protected or latent aldehyde group.

Coupling: Combine the two fragments using a transition-metal-catalyzed cross-coupling reaction to form the carbon-carbon skeleton, followed by deprotection to reveal the aldehyde.

Process Optimization and Scale-Up Investigations

Optimizing the synthesis of this compound for large-scale production requires a thorough investigation of reaction parameters to maximize yield, minimize impurities, and ensure a safe and cost-effective process.

For the O-isopropylation of 5-fluorosalicylaldehyde, key parameters to optimize include the choice of isopropylating agent (e.g., isopropyl bromide, isopropyl iodide, or isopropyl tosylate), the base (e.g., potassium carbonate, sodium hydride), the solvent, reaction temperature, and reaction time. The use of phase-transfer catalysts could also be explored to enhance the reaction rate and yield.

In the context of scaling up, exothermic reactions such as formylation and alkylation require careful thermal management to prevent runaway reactions. The addition rate of reagents must be controlled, and efficient cooling systems are necessary. A study on the synthesis of (5-fluoro-2-methoxyphenyl)methanol, a structurally related compound, highlights the importance of controlling the Grignard reagent formation temperature and the order of addition to minimize dimer formation on a larger scale. ucc.ie

Purification at scale is another critical aspect. While laboratory-scale purification often relies on column chromatography, this is often not economically viable for industrial production. Therefore, developing a process that yields a crude product of high purity, which can be further purified by crystallization or distillation, is a key optimization goal. In-process controls, using techniques like HPLC or GC, are essential for monitoring the reaction progress and impurity formation, allowing for adjustments to be made in real-time.

Below is a table summarizing potential optimization strategies for the key reaction steps in the synthesis of this compound, based on analogous chemical transformations.

| Reaction Step | Parameter to Optimize | Potential Strategy | Rationale |

| O-isopropylation | Reagent | Isopropyl bromide with a catalytic amount of iodide | Balances reactivity and cost. |

| Base | Potassium carbonate | A cost-effective and moderately strong base. | |

| Solvent | Acetone or DMF | Aprotic solvents favor O-alkylation. | |

| Temperature | 50-80 °C | To ensure a reasonable reaction rate without significant side reactions. | |

| Formylation | Formylating Agent | Hexamethylenetetramine (Duff) or Dichloromethyl methyl ether (Rieche) | Choice depends on the substrate (phenol vs. ether). |

| Catalyst | Acid (Duff) or Lewis Acid (Rieieche) | To activate the formylating agent. | |

| Work-up | Hydrolytic work-up | To liberate the aldehyde. |

Emerging Continuous Flow Synthesis Paradigms

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals like this compound, particularly in terms of safety, efficiency, and scalability. The small reaction volumes within microreactors allow for excellent heat and mass transfer, enabling the use of highly reactive reagents and exothermic reactions under precise control.

For the synthesis of this compound, a continuous flow setup could be designed where streams of the precursor (e.g., 5-fluorosalicylaldehyde), the alkylating agent, and the base are mixed in a heated reactor coil. The short residence time in the heated zone can lead to rapid conversion while minimizing the formation of degradation products. A study on the nitration of 2-isopropoxybenzaldehyde (B1295665) demonstrated the successful use of a flow-through microreactor for a hazardous reaction, achieving high productivity and reproducibility. liberty.edu

The benefits of a continuous flow approach for the synthesis of this compound would include:

Enhanced Safety: The small hold-up volume minimizes the risk associated with handling potentially hazardous reagents and exothermic reactions.

Improved Yield and Selectivity: Precise control over temperature, pressure, and residence time can lead to higher yields and better selectivity compared to batch reactions.

Rapid Optimization: The ability to quickly change reaction parameters allows for rapid optimization of the reaction conditions.

Seamless Scale-Up: Scaling up production can often be achieved by running the flow reactor for longer periods or by using multiple reactors in parallel (scaling out), which is often more straightforward than scaling up a batch reactor.

The development of a continuous flow process for this compound would be a significant step towards a more sustainable and efficient manufacturing process for this important chemical intermediate.

Mechanistic and Scope Studies of 5 Fluoro 2 Isopropoxybenzaldehyde Reactivity

Carbonyl Group Transformations

The aldehyde functional group in 5-Fluoro-2-isopropoxybenzaldehyde is the primary site of reactivity, undergoing transformations typical of aromatic aldehydes. These include addition by nucleophiles, oxidation to a higher oxidation state, and conversion of the carbonyl double bond to an alkene.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. The electron-withdrawing nature of the fluorine atom at the 5-position enhances this electrophilicity, while the ortho-isopropoxy group provides significant steric hindrance, influencing the approach of the nucleophile.

The reduction of this compound to its corresponding primary alcohol, (5-Fluoro-2-isopropoxyphenyl)methanol, is a fundamental transformation. bldpharm.com This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones. ugm.ac.idyoutube.com The reaction is generally performed in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though NaBH₄ is often preferred for its greater functional group tolerance and safety. smolecule.com

The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent or during an aqueous workup to yield the final alcohol product. youtube.com

| Reagent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to room temperature | (5-Fluoro-2-isopropoxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) or Diethyl ether (Et₂O) | 0 °C, followed by aqueous workup | (5-Fluoro-2-isopropoxyphenyl)methanol |

The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to the carbonyl group of this compound provides a direct route to secondary alcohols. This reaction forms a new carbon-carbon bond, making it a key transformation in molecular synthesis.

The reaction proceeds via the nucleophilic addition of the carbanionic portion of the organometallic reagent to the aldehyde's carbonyl carbon. The resulting magnesium or lithium alkoxide is then hydrolyzed during workup to give the secondary alcohol. However, the synthesis of Grignard reagents from fluorinated aromatic compounds can be challenging due to the strength of the carbon-fluorine bond. nih.gov Furthermore, studies on related fluoro-Grignard species have shown them to be relatively unreactive toward carbonyl addition. nih.gov An alternative and more common approach involves the addition of standard, non-fluorinated organometallic reagents to the fluorinated aldehyde. The steric bulk of the ortho-isopropoxy group would be a key factor in the feasibility and rate of such additions.

| Reagent | Solvent | Typical Conditions | Expected Product |

| Methylmagnesium Bromide (CH₃MgBr) | THF or Et₂O | 0 °C to room temperature, then H₃O⁺ workup | 1-(5-Fluoro-2-isopropoxyphenyl)ethanol |

| n-Butyllithium (n-BuLi) | THF or Hexanes | -78 °C to 0 °C, then H₃O⁺ workup | 1-(5-Fluoro-2-isopropoxyphenyl)pentan-1-ol |

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. smolecule.com This reaction is typically acid-catalyzed and involves the reversible formation of a hemiaminal intermediate, which then dehydrates to yield the final C=N double bond. Research into the mechanochemical synthesis of fluorinated imines has shown that solvent-free grinding of a fluorobenzaldehyde with an amine can efficiently produce the corresponding imine in good to excellent yields. This method highlights a green chemistry approach to imine synthesis.

The reactivity in these condensations is influenced by the nucleophilicity of the amine. Aromatic amines (anilines) are generally less reactive than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

| Amine Reactant | Catalyst | Typical Conditions | Expected Product Class |

| Aniline | Acetic Acid (cat.) | Reflux in Toluene with Dean-Stark trap | N-Benzylideneaniline derivative |

| Benzylamine | None or mild acid | Room temperature or gentle heating | N-Benzylidenebenzylamine derivative |

| (R)-(+)-α-Methylbenzylamine | None (mechanochemical) | Manual grinding, room temp, 15 min | Chiral Schiff Base |

Oxidation Reactions to Corresponding Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid, yielding 5-Fluoro-2-isopropoxybenzoic acid. This transformation is a common step in the synthesis of more complex molecules. Strong oxidizing agents are typically employed for this purpose. For structurally similar compounds like 2-Bromo-5-isopropoxybenzaldehyde, reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective. Jones oxidation (CrO₃ in aqueous acetone (B3395972)/sulfuric acid) is another classic method for converting aldehydes to carboxylic acids. Milder, more modern methods, such as the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂), are also highly effective and often preferred due to their high chemoselectivity and less hazardous nature.

| Reagent | Solvent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Acetone/Water, H⁺ or OH⁻ | 0 °C to reflux | 5-Fluoro-2-isopropoxybenzoic acid |

| Sodium Chlorite (NaClO₂) / NaH₂PO₄ | t-BuOH / Water | Room temperature | 5-Fluoro-2-isopropoxybenzoic acid |

| Jones Reagent (CrO₃ / H₂SO₄) | Acetone | 0 °C to room temperature | 5-Fluoro-2-isopropoxybenzoic acid |

Carbonyl Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Carbonyl olefination reactions convert the C=O double bond of this compound into a C=C double bond, providing a powerful method for alkene synthesis.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base like n-butyllithium or sodium hydride. wikipedia.orgorganic-chemistry.org The ylide then attacks the aldehyde, proceeding through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene and triphenylphosphine (B44618) oxide. wikipedia.org The stereochemical outcome (Z vs. E alkene) depends heavily on the stability of the ylide. Unstabilized ylides (e.g., from alkylphosphonium salts) generally yield Z-alkenes, while stabilized ylides (with an electron-withdrawing group like -CO₂R) favor the formation of E-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester with a base (e.g., NaH, t-BuOK). HWE reactions almost exclusively produce the thermodynamically more stable E-alkene. nrochemistry.com A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during aqueous workup, simplifying purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions. nrochemistry.com

| Reaction | Reagent(s) | Base | Expected Product (Example with R=CO₂Et) | Stereoselectivity |

| Wittig (Stabilized) | (Carbethoxymethylene)triphenylphosphorane | N/A (stable ylide) | Ethyl 3-(5-fluoro-2-isopropoxyphenyl)acrylate | Predominantly (E) |

| Wittig (Unstabilized) | Methyltriphenylphosphonium bromide | n-BuLi or NaHMDS | 1-Fluoro-4-isopropoxy-2-vinylbenzene | Predominantly (Z) |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | NaH or DBU | Ethyl 3-(5-fluoro-2-isopropoxyphenyl)acrylate | Highly (E)-selective |

Aromatic Ring Functionalization

The reactivity of the aromatic ring in this compound is governed by the electronic and steric interplay of its substituents. The isopropoxy group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The aldehyde group is a deactivating meta-director. This combination of directing effects dictates the regioselectivity of various aromatic functionalization reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the net electronic effect of the substituents. The powerful ortho-, para-directing influence of the isopropoxy group is expected to be the dominant factor in determining the position of electrophilic attack. The fluorine atom, also an ortho-, para-director but deactivating, and the meta-directing aldehyde group will modulate this reactivity.

The isopropoxy group strongly activates the positions ortho and para to it (C1, C3, and C5). The fluorine at C5 deactivates the ring but also directs to its ortho and para positions (C4, C6, and C2). The aldehyde at C1 is a deactivating group and directs incoming electrophiles to the meta positions (C3 and C5). Considering these influences, the positions most activated for electrophilic attack are C3 and C6, which are ortho and para to the strongly activating isopropoxy group. Steric hindrance from the bulky isopropoxy group may disfavor substitution at the C3 position, potentially favoring the C6 position.

Nucleophilic Aromatic Substitution of Fluorine

Nucleophilic aromatic substitution (SNAr) of a fluorine atom typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this compound, the aldehyde group is meta to the fluorine, and the isopropoxy group is ortho. While the aldehyde has some electron-withdrawing character, it is not as potent as a nitro group, for example.

Studies on similar systems, such as fluorobenzaldehyde derivatives, have shown that nucleophilic substitution of a single fluorine substituent can be challenging without significant activation. For instance, experiments with fluorobenzaldehyde derivatives containing only one fluorine substituent did not yield substitution products under certain conditions. However, in highly fluorinated systems or with strong nucleophiles and harsh reaction conditions, substitution may be possible. For this compound, the SNAr of the fluorine atom is predicted to be difficult under standard conditions due to insufficient activation of the aromatic ring.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgchem-station.comunblog.frharvard.edu In this compound, both the isopropoxy group and the aldehyde (often after in-situ protection) can act as DMGs. chem-station.comharvard.edu

The isopropoxy group is a known DMG, directing lithiation to the ortho C3 position. The aldehyde group can also direct metalation to the C6 position after conversion to a protected form, such as an N-isopropylcarbamate. organic-chemistry.org The competition between these two directing groups would determine the site of metalation. The relative strength of the directing groups and the reaction conditions, such as the choice of organolithium reagent and solvent, will be critical in controlling the regioselectivity. It is plausible that a mixture of products could be obtained unless one directing group's influence is significantly dominant under the chosen conditions.

Halogenation Studies (e.g., Bromination)

The bromination of this compound is an example of an electrophilic aromatic substitution reaction. The regioselectivity will be primarily dictated by the activating isopropoxy group. Therefore, bromine is expected to be introduced at the positions ortho or para to the isopropoxy group. Given that the para position (C5) is already occupied by fluorine, substitution is anticipated at the C3 or C6 positions.

However, direct bromination of benzaldehydes can sometimes lead to oxidation of the aldehyde functional group. To circumvent this, alternative methods have been developed, such as the palladium-catalyzed ortho-bromination of benzaldoximes, followed by deprotection to the aldehyde. This approach offers high regioselectivity for the position ortho to the directing oxime group. In the case of 2-bromo-5-fluorobenzaldehyde, the crystal structure confirms the bromine at the 2-position. nih.govnih.gov

A plausible outcome for the bromination of this compound would be the formation of 3-bromo-5-fluoro-2-isopropoxybenzaldehyde, directed by the powerful isopropoxy group to the less sterically hindered ortho position.

| Electrophile | Reagent | Expected Major Product | Reference |

| Br | Br₂/FeBr₃ | 3-Bromo-5-fluoro-2-isopropoxybenzaldehyde | General knowledge |

Nitration Reactions

The nitration of this compound is another electrophilic aromatic substitution. Research on the nitration of the closely related 2-isopropoxybenzaldehyde (B1295665) has shown that the reaction proceeds with high selectivity to yield 2-isopropoxy-5-nitrobenzaldehyde. researchgate.net This indicates the strong directing effect of the isopropoxy group to its para position.

By analogy, the nitration of this compound is expected to be directed by the isopropoxy group. The positions ortho (C3) and para (C5) to the isopropoxy group are activated. Since the C5 position is blocked by the fluorine atom, nitration is most likely to occur at the C3 position. The deactivating effect of the aldehyde and fluorine at other positions further supports this regioselectivity. Studies on the nitration of benzaldehyde (B42025) itself show that the main product is 3-nitrobenzaldehyde, with smaller amounts of the 2- and 4-nitro isomers. aidic.itresearchgate.net

| Reagent | Conditions | Expected Major Product | Yield | Reference |

| Red fuming HNO₃ | Flow-through microreactor | 3-Nitro-5-fluoro-2-isopropoxybenzaldehyde | High (by analogy) | researchgate.net |

| HNO₃/H₂SO₄ | Isothermal | 3-Nitro-5-fluoro-2-isopropoxybenzaldehyde | - | aidic.itresearchgate.net |

Isopropoxy Group Reactivity and Derivatization

The isopropoxy group is generally stable, but it can undergo cleavage under specific conditions, which provides a route for derivatization. The most common reaction is ether cleavage using strong acids or Lewis acids.

Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl ethers, including isopropyl ethers. ufp.ptsci-hub.seresearchgate.netufp.ptnih.gov The reaction is typically performed at low temperatures in a solvent like dichloromethane. The cleavage of the isopropyl-oxygen bond leads to the formation of the corresponding phenol (B47542), in this case, 5-fluoro-2-hydroxybenzaldehyde (B1225495), and isopropyl bromide. ufp.ptsci-hub.seresearchgate.netufp.pt

The mechanism of BBr₃-assisted ether cleavage can vary. For secondary alkyl ethers like the isopropoxy group, the reaction can proceed through the transfer of a bromide ion from the activated BBr₃ to the alkyl group. ufp.ptsci-hub.seresearchgate.net This reaction provides a valuable method for deprotection or further functionalization of the molecule at the C2 position. The resulting 5-fluoro-2-hydroxybenzaldehyde is a versatile intermediate that can be used in various subsequent reactions. biosynth.comchemsrc.comnih.govgoogle.combldpharm.com

| Reagent | Conditions | Product | Reference |

| BBr₃ | Low temperature (e.g., -78 to 0 °C) in CH₂Cl₂ | 5-Fluoro-2-hydroxybenzaldehyde | ufp.ptsci-hub.seresearchgate.netufp.ptnih.gov |

Cleavage and Interconversion Reactions

The reactivity of this compound is characterized by two primary sites: the ether linkage and the aldehyde functional group. This section explores the mechanistic pathways and scope of reactions that target these functionalities.

Cleavage of the Isopropoxy Group

The cleavage of the isopropoxy group from the aromatic ring is a key transformation, converting this compound into 5-fluoro-2-hydroxybenzaldehyde, a valuable building block in its own right. nih.govsigmaaldrich.com This reaction typically proceeds via the cleavage of the ether bond, which can be effectively achieved using strong Lewis acids, most notably boron tribromide (BBr₃). nih.govresearchgate.netmasterorganicchemistry.com

The mechanism of BBr₃-mediated ether cleavage in aryl ethers has been a subject of detailed computational and experimental studies. nih.govgvsu.educore.ac.uk The reaction is initiated by the formation of an adduct between the Lewis acidic boron center and the ether oxygen. This is followed by a nucleophilic attack of a bromide ion on the isopropyl group. Given that the carbon adjacent to the aromatic ring is sp²-hybridized and does not readily undergo Sₙ2 reactions, the cleavage occurs at the alkyl-oxygen bond. For a secondary alkyl group like isopropyl, the reaction can have characteristics of both Sₙ1 and Sₙ2 pathways, but the cleavage to yield the phenol and isopropyl bromide is the predominant outcome. masterorganicchemistry.com

Recent mechanistic studies on aryl methyl ethers suggest a pathway where one equivalent of BBr₃ can cleave up to three equivalents of the ether, proceeding through charged intermediates and ultimately forming a triphenoxyborane species before hydrolysis. nih.govresearchgate.net A similar, highly efficient process is anticipated for this compound.

| Reagent | Solvent | Conditions | Product | Typical Yield |

|---|---|---|---|---|

| BBr₃ | Dichloromethane (DCM) | -78 °C to rt | 5-Fluoro-2-hydroxybenzaldehyde | High |

| HBr (conc.) | Acetic Acid | Reflux | 5-Fluoro-2-hydroxybenzaldehyde | Moderate to High |

| HI (conc.) | - | Reflux | 5-Fluoro-2-hydroxybenzaldehyde | Moderate to High |

Interconversion of the Aldehyde Group

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, allowing for the introduction of new functionalities and the extension of the carbon skeleton.

Formation of Oximes: The reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride is a common method for the preparation of oximes. nih.govresearchgate.netias.ac.innih.govijprajournal.com This reaction is typically performed in a protic solvent, often with a base to neutralize the liberated HCl. The mechanism involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. Green chemistry approaches for this transformation have been developed, utilizing solvent-free conditions or water as a benign solvent. nih.govias.ac.in

| Reagents | Conditions | Product | Typical Yield |

|---|---|---|---|

| Hydroxylamine hydrochloride, Sodium acetate | Ethanol, Reflux | This compound oxime | Excellent |

| Hydroxylamine hydrochloride, Bismuth(III) oxide | Solvent-free, Grinding, rt | This compound oxime | High |

| Hydroxylamine hydrochloride | Mineral water, rt | This compound oxime | Good to Excellent |

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene, thus enabling C-C bond formation. masterorganicchemistry.comlibretexts.org The reaction involves a phosphonium ylide, which is typically generated in situ by treating a phosphonium salt with a strong base. The ylide then reacts with the aldehyde through a cycloaddition-elimination mechanism to form the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.

| Ylide Precursor | Base | Reaction | Product | Typical Yield |

|---|---|---|---|---|

| (Triphenyl)methylphosphonium bromide | n-Butyllithium | Wittig Olefination | 5-Fluoro-2-isopropoxy-1-vinylbenzene | Good |

| (Triphenyl)ethylphosphonium bromide | Sodium hydride | Wittig Olefination | 1-(1-Propenyl)-5-fluoro-2-isopropoxybenzene | Good |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the local electronic environment of individual nuclei. For 5-Fluoro-2-isopropoxybenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its molecular architecture.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the various protons within the molecule. The aromatic protons exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine atom and the electron-donating isopropoxy group. The aldehydic proton appears as a singlet in the downfield region, a typical feature for such functional groups. The isopropoxy group gives rise to a septet for the methine proton and a doublet for the two equivalent methyl groups, with their coupling providing clear evidence of their connectivity.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehydic-H | ~10.3 | s | N/A |

| Ar-H (adjacent to CHO) | ~7.5 | d | ~3.0 |

| Ar-H (adjacent to F) | ~7.3 | dd | ~9.0, 3.0 |

| Ar-H (adjacent to O-iPr) | ~7.1 | dd | ~9.0, 4.5 |

| Isopropoxy-CH | ~4.7 | sept | ~6.0 |

| Isopropoxy-CH₃ | ~1.4 | d | ~6.0 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a count of the unique carbon environments in this compound. The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield chemical shift. The aromatic carbons show distinct resonances, with their positions influenced by the attached fluorine and isopropoxy substituents. The isopropoxy group itself contributes two signals corresponding to the methine and methyl carbons.

| Carbon | Chemical Shift (ppm) |

| C=O (Aldehyde) | ~189 |

| C-F (Aromatic) | ~158 (d, ¹JCF ≈ 240 Hz) |

| C-O (Aromatic) | ~155 |

| C-CHO (Aromatic) | ~126 |

| CH (Aromatic, adjacent to C-F) | ~119 (d, ²JCF ≈ 25 Hz) |

| CH (Aromatic, adjacent to C-CHO) | ~115 (d, ³JCF ≈ 8 Hz) |

| CH (Aromatic, adjacent to C-O) | ~114 |

| CH (Isopropoxy) | ~72 |

| CH₃ (Isopropoxy) | ~22 |

Note: The chemical shifts are approximate and can vary. The values for fluorinated carbons exhibit splitting due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom. In this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment of the C-F bond. Furthermore, this signal will appear as a doublet of doublets due to coupling with the two ortho- and one meta-aromatic protons, providing further confirmation of its position on the aromatic ring. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the coupled aromatic protons and between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the signals of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons and functional groups. For instance, it would show correlations from the aldehydic proton to the adjacent aromatic carbon and from the isopropoxy protons to the aromatic carbon to which the group is attached.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. Both IR and Raman spectroscopy provide a molecular fingerprint, with specific functional groups exhibiting characteristic absorption or scattering bands.

The IR and Raman spectra of this compound are characterized by several key vibrational modes.

C=O Stretch: A strong absorption in the IR spectrum, typically around 1680-1700 cm⁻¹, is indicative of the carbonyl group of the aromatic aldehyde.

C-H Stretch: The aldehydic C-H stretch appears as a pair of weak to medium bands in the region of 2720-2820 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

C-O Stretch: The aryl-alkyl ether linkage of the isopropoxy group gives rise to a strong C-O stretching band, typically in the 1200-1250 cm⁻¹ region.

C-F Stretch: The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, generally in the range of 1100-1250 cm⁻¹.

Aromatic C=C Bending: The bending vibrations of the aromatic ring are observed in the fingerprint region of the spectrum.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aldehydic C-H Stretch | 2720-2820 | Weak-Medium |

| Aliphatic C-H Stretch | 2850-2980 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| C=O Stretch | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-F Stretch | 1100-1250 | Strong |

| C-O Stretch (Ether) | 1200-1250 | Strong |

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules. The vibrational modes are sensitive to the spatial arrangement of atoms, and thus analysis of the spectra can offer insights into the stable conformers of this compound. The presence of the isopropoxy group and the aldehyde group ortho to each other on the benzene (B151609) ring suggests the possibility of different rotational isomers (rotamers).

While a detailed conformational analysis based on theoretical calculations and variable temperature spectroscopy has not been extensively reported in the literature, experimental infrared spectroscopy data provides a fingerprint of the compound's vibrational modes. The key vibrational frequencies for this compound have been reported from a film IR spectrum. mpg.de

Table 1: Infrared (IR) Vibrational Frequencies for this compound mpg.de

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 2980, 2868 | C-H stretching (isopropoxy group) |

| 1682 | C=O stretching (aldehyde) |

| 1613 | C=C stretching (aromatic ring) |

| 1483, 1426, 1386 | C-H bending, C-C stretching (aromatic) |

| 1257, 1200 | C-O-C asymmetric stretching (ether) |

| 1138, 1111, 1088 | C-F stretching, C-O stretching |

These frequencies are characteristic of the functional groups present in the molecule. The strong absorption at 1682 cm⁻¹ is indicative of the aldehyde carbonyl group. The bands at 2980 and 2868 cm⁻¹ correspond to the aliphatic C-H stretches of the isopropoxy group. The various bands in the fingerprint region are associated with the vibrations of the substituted benzene ring and the C-O and C-F bonds. A more in-depth analysis, potentially involving computational modeling, would be required to assign specific vibrational modes to different conformers.

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound. For this compound, both high-resolution and fragmentation analyses are crucial for its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. This is a definitive method for confirming the identity of a compound. The exact mass of the molecular ion of this compound has been determined by electron ionization (EI) HRMS. mpg.de

Table 2: High-Resolution Mass Spectrometry Data for this compound mpg.de

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁FO₂ |

| Calculated Exact Mass ([M]⁺•) | 182.0738 |

The experimentally determined exact mass is in perfect agreement with the calculated mass for the molecular formula C₁₀H₁₁FO₂, confirming the elemental composition of the compound. mpg.de

Fragmentation Pathway Analysis

While high-resolution mass spectrometry confirms the elemental composition, analysis of the fragmentation pattern provides information about the compound's structure. In a mass spectrometer, the molecular ion can break down into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure.

Although a detailed fragmentation pathway analysis for this compound is not available in the reviewed literature, a putative fragmentation pattern can be proposed based on the known fragmentation of benzaldehydes and ethers. Common fragmentation pathways would likely involve:

Loss of the isopropoxy group: Cleavage of the ether bond could lead to the loss of an isopropoxy radical or propylene.

Loss of the aldehyde group: Fragmentation of the aldehyde group could occur through the loss of a hydrogen atom or a formyl radical (CHO).

Ring fragmentation: At higher energies, the aromatic ring itself could fragment.

A comprehensive analysis would require the experimental mass spectrum and potentially tandem mass spectrometry (MS/MS) experiments to isolate and further fragment specific ions to elucidate the complete fragmentation pathway.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique provides information about the conjugated systems and chromophores present.

Electronic Transitions and Chromophore Analysis

Specific experimental UV-Vis spectral data for this compound, including its absorption maxima (λmax) and molar absorptivity values, are not detailed in the available literature. However, the expected electronic transitions can be inferred from its structure. The primary chromophore in this molecule is the substituted benzaldehyde (B42025) system. The electronic spectrum would be expected to show absorptions corresponding to:

π → π transitions:* These high-energy transitions occur within the aromatic ring and the carbonyl group. They are typically characterized by high molar absorptivity.

n → π transitions:* This lower-energy transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. These transitions are generally of lower intensity than π → π* transitions.

The presence of the isopropoxy and fluoro substituents on the benzene ring will influence the energy of these transitions and thus the position of the absorption maxima, typically causing shifts to longer wavelengths (bathochromic or red shifts) compared to unsubstituted benzaldehyde. A detailed analysis would require experimental measurement of the UV-Vis spectrum in a suitable solvent.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions of this compound.

A search of the crystallographic literature did not yield any reports on the single-crystal X-ray structure of this compound. Therefore, no experimental data on its solid-state conformation, bond parameters, or crystal packing is currently available. If the compound can be obtained in a crystalline form suitable for single-crystal X-ray diffraction, such an analysis would provide invaluable and unambiguous structural information.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and three-dimensional geometry of 5-Fluoro-2-isopropoxybenzaldehyde. These methods model the molecule's electron distribution and predict its stable geometric conformations.

Density Functional Theory (DFT) is a powerful and widely used computational method for studying substituted benzaldehydes. nih.govnih.govconicet.gov.ar The B3LYP functional combined with a basis set like 6-311G++(d,p) is a common choice for optimizing the molecular geometry and calculating various molecular properties. mdpi.com For this compound, DFT calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of its 3D structure.

These calculations can also yield important electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). dntb.gov.ua The MEP, for instance, can identify the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its reactivity. In a typical benzaldehyde (B42025) derivative, the oxygen atom of the carbonyl group represents a region of high negative potential (a nucleophilic site), while the carbonyl carbon is an electrophilic site. The presence of the fluorine and isopropoxy substituents would modulate this electron distribution.

Table 1: Representative DFT-Calculated Parameters for Substituted Benzaldehydes (Note: The following data is illustrative and based on typical values for similar compounds, not specific to this compound.)

| Parameter | Typical Calculated Value | Significance |

| C=O Bond Length | ~1.21 Å | Indicates the double bond character of the carbonyl group. |

| C-C-O Angle (Aldehyde) | ~124° | Defines the geometry around the carbonyl carbon. |

| HOMO-LUMO Energy Gap | 4-5 eV | Relates to the molecule's electronic stability and reactivity. |

| Dipole Moment | 2-4 D | Quantifies the overall polarity of the molecule. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for comparison and validation of DFT results. conicet.gov.arnih.gov Methods like Møller-Plesset perturbation theory (e.g., MP2) can be employed for geometry optimizations and energy calculations. conicet.gov.ar While computationally more demanding, ab initio calculations can provide a more accurate description of electron correlation effects, which can be important for molecules with multiple functional groups like this compound. These methods are particularly useful for benchmarking the results obtained from more computationally efficient DFT approaches. researchgate.net

Conformational Landscape Analysis

The presence of the flexible isopropoxy group in this compound gives rise to multiple possible conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. libretexts.org Theoretical methods can be used to map the potential energy surface by systematically rotating the rotatable bonds, such as the C-O bond of the isopropoxy group and the C-C bond connecting the aldehyde group to the benzene (B151609) ring.

Reaction Pathway and Transition State Elucidation

Computational chemistry is instrumental in mapping the potential energy surface of chemical reactions involving this compound. By identifying the structures and energies of reactants, products, intermediates, and transition states, the entire reaction mechanism can be elucidated. nih.gov

For instance, in a nucleophilic addition to the carbonyl group, a common reaction for aldehydes, computational methods can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps. pearson.com DFT calculations can locate the transition state structure and calculate the activation energy, which provides a quantitative measure of the reaction's feasibility and rate. nih.govpnas.org Such studies have been conducted for the hydrogenation of benzaldehyde and the reaction of benzaldehyde with amines, revealing detailed mechanistic insights. nih.govresearchgate.net

Spectroscopic Parameter Prediction and Validation

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies and intensities can be correlated with experimental spectra to assign the observed bands to specific molecular motions, such as the characteristic C=O stretch of the aldehyde group and the C-F stretch. mdpi.comresearchgate.net

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, ¹⁹F) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. dntb.gov.ua The calculated absorption maxima (λmax) can be compared with experimental measurements.

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Benzaldehyde (Note: This data is for illustrative purposes and not specific to this compound.)

| Spectroscopy | Parameter | Predicted Value Range |

| IR | Carbonyl (C=O) Stretch | 1690-1710 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) | 190-195 ppm |

| ¹⁹F NMR | Fluorine on Benzene Ring | -110 to -120 ppm |

| UV-Vis | π → π* Transition | 250-300 nm |

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger target molecule, typically a protein receptor. nih.govsigmaaldrich.com This method is crucial in drug discovery and medicinal chemistry for assessing the potential biological activity of a compound.

Structure Reactivity and Structure Property Relationship Studies

Influence of the Fluorine Atom on Aromaticity and Reactivity

The fluorine atom at the C-5 position of the benzaldehyde (B42025) ring exerts a profound influence on the molecule's electronic properties and reactivity. This influence is twofold, stemming from its strong inductive electron-withdrawing effect and its capacity for resonance electron-donation.

Fluorine is the most electronegative element, and as such, it strongly polarizes the carbon-fluorine bond, drawing electron density from the aromatic ring. This inductive effect deactivates the ring towards electrophilic aromatic substitution. However, the fluorine atom also possesses lone pairs of electrons in p-orbitals that can be delocalized into the π-system of the benzene (B151609) ring. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

A concept known as "fluoromaticity" suggests that the addition of fluorine atoms to an aromatic ring introduces new π-bonding and antibonding orbitals. nih.gov Depending on their number and position, these orbitals can further stabilize the ring, leading to shorter carbon-carbon bond lengths and increased resistance to addition reactions. nih.govacs.org While fluorobenzenes may show reduced aromatic character in terms of magnetic criteria, they can exhibit increased aromaticity based on energetic and geometric factors. nih.govacs.org This enhanced stability is attributed to the conjugation of fluorine's lone pairs with the ring's π-system. nih.govacs.org

In the context of electrophilic aromatic substitution, the interplay between fluorine's inductive and resonance effects is critical. While it is generally considered a deactivating group, some studies have shown that fluorine can act as an activating substituent in certain electrophilic aromatic substitution reactions. acs.org The order of reactivity for halogens as deactivating substituents is I > Br > Cl > F, meaning that fluorine is the least deactivating among the halogens. libretexts.org This is because its smaller size and the closer energy match between its 2p orbitals and the carbon 2p orbitals of the ring allow for more effective resonance donation compared to other halogens. libretexts.org

Steric and Electronic Effects of the Isopropoxy Substituent

The isopropoxy group (–OCH(CH₃)₂) at the C-2 position is an ortho, para-directing activator in electrophilic aromatic substitution reactions. Its influence is a combination of electronic and steric effects.

Electronic Effects: The oxygen atom of the isopropoxy group possesses lone pairs of electrons that it donates to the aromatic ring through resonance. This electron-donating resonance effect is strong and increases the electron density of the ring, making it more susceptible to attack by electrophiles. This effect outweighs the electron-withdrawing inductive effect of the oxygen atom.

Steric Effects: The isopropoxy group is sterically bulky due to the branched nature of the isopropyl substituent. youtube.com This steric hindrance can influence the regioselectivity of reactions. youtube.comwikipedia.org For an incoming electrophile, the ortho position (C-3) is significantly hindered by the adjacent bulky isopropoxy group. Consequently, electrophilic substitution is more likely to occur at the less sterically hindered para position (C-6, relative to the isopropoxy group). youtube.com The bulkiness of the directing group has a strong influence on the ortho/para product ratio, with bulkier groups favoring the para product. youtube.com

The table below summarizes the steric and electronic properties of the fluoro and isopropoxy substituents on the benzaldehyde ring.

| Substituent | Position | Electronic Effect | Steric Effect | Directing Influence (for EAS) |

| Fluorine | 5 | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Minimal | Ortho, Para-directing (deactivating) |

| Isopropoxy | 2 | Inductive: Withdrawing (-I)Resonance: Donating (+R) | Significant (Bulky) | Ortho, Para-directing (activating) |

Aldehyde Group’s Role in Reaction Directivity and Electronic Perturbations

The aldehyde group (–CHO) is a powerful electron-withdrawing group and plays a crucial role in defining the reactivity of the aromatic ring. britannica.com Its influence is primarily electronic.

The carbonyl carbon of the aldehyde is sp²-hybridized and is double-bonded to a highly electronegative oxygen atom. youtube.com This creates a strong dipole moment, with the carbonyl carbon being electron-deficient. youtube.com Through both inductive and resonance effects, the aldehyde group withdraws electron density from the benzene ring. This deactivates the ring towards electrophilic attack, making reactions more sluggish compared to unsubstituted benzene. libretexts.org

In electrophilic aromatic substitution, the aldehyde group is a meta-director. The withdrawal of electron density is most pronounced at the ortho and para positions, making the meta position (in this case, C-4 and C-6 relative to the aldehyde) the least deactivated and therefore the preferred site for electrophilic attack. libretexts.org

The primary reactivity of the aldehyde group itself involves nucleophilic addition to the electrophilic carbonyl carbon. libretexts.orgwikipedia.org The presence of other substituents on the ring modifies this reactivity. The electron-donating isopropoxy group at the ortho position increases the electron density on the ring, which slightly reduces the electrophilicity of the carbonyl carbon. Conversely, the electron-withdrawing fluorine atom at the para position (relative to the isopropoxy group) enhances the electrophilicity of the ring and the carbonyl carbon.

Comparative Analysis with Positional Isomers and Analogues

To better understand the structure-reactivity relationship of 5-Fluoro-2-isopropoxybenzaldehyde, it is useful to compare it with related compounds where the halogen, the alkoxy group, or the substituent positions are varied.

Variations in Halogen Substituents

Replacing the fluorine atom with other halogens (chlorine, bromine, iodine) at the same position would alter the reactivity of the molecule. All halogens are ortho, para-directing deactivators in electrophilic aromatic substitution. Their reactivity is governed by the balance between their strong inductive electron-withdrawing effect and their weaker resonance electron-donating effect.

The inductive effect decreases with decreasing electronegativity (F > Cl > Br > I), while the resonance effect decreases with increasing atomic size and poorer orbital overlap (F > Cl > Br > I). Because the inductive effect is dominant, all halogens deactivate the ring. However, the order of reactivity for electrophilic substitution on halobenzenes is Fluorobenzene > Chlorobenzene > Bromobenzene > Iodobenzene. libretexts.org This is because fluorine's stronger resonance donation partially offsets its powerful inductive effect.

| Halogen Substituent (at C-5) | Electronegativity | Inductive Effect (-I) | Resonance Effect (+R) | Overall Reactivity (EAS) |

| Fluorine (F) | 3.98 | Strongest | Most Effective | Highest (Least Deactivating) |

| Chlorine (Cl) | 3.16 | Strong | Moderate | Intermediate |

| Bromine (Br) | 2.96 | Moderate | Weak | Intermediate |

| Iodine (I) | 2.66 | Weakest | Weakest | Lowest (Most Deactivating) |

Alterations in Alkoxy Chain Length and Branching

The structure of the alkoxy group at the C-2 position significantly impacts reactivity, primarily through steric effects.

| Alkoxy Group (at C-2) | Structure | Steric Bulk | Potential Impact on Reactivity |

| Methoxy (B1213986) | -OCH₃ | Least bulky | Allows for some ortho-substitution. |

| Ethoxy | -OCH₂CH₃ | Moderately bulky | Increased steric hindrance at the ortho-position compared to methoxy. |

| Isopropoxy | -OCH(CH₃)₂ | Bulky | Significant steric hindrance strongly disfavors ortho-substitution. |

| tert-Butoxy (B1229062) | -OC(CH₃)₃ | Very bulky | Extreme steric hindrance makes ortho-substitution highly unlikely. |

Increasing the chain length (e.g., from methoxy to ethoxy) or branching (e.g., from propoxy to isopropoxy) increases the steric bulk of the substituent. wikipedia.org While the electronic effect of these small alkyl groups is similar (all are electron-donating), the steric hindrance they impose plays a decisive role in directing incoming reagents. youtube.com In this compound, the bulky isopropoxy group already directs electrophilic attack away from the ortho position. Replacing it with an even bulkier group like tert-butoxy would further solidify this preference for para-substitution. Conversely, a smaller group like methoxy would lessen the steric hindrance, potentially allowing for a small amount of substitution at the ortho position. Studies on aliphatic aldehydes have shown that branched chains can lead to lower reaction yields due to increased steric hindrance. acs.org

Impact of Substituent Position on Reactivity Profiles

For instance, in the parent molecule, the activating isopropoxy group (ortho, para-directing) and the deactivating fluorine atom (ortho, para-directing) both direct towards the C-4 and C-6 positions. The deactivating aldehyde group (meta-directing) also directs towards C-4 and C-6 (relative to itself). This congruence of directing effects makes the C-4 and C-6 positions the most likely sites for electrophilic attack, with the final outcome likely determined by the specific reaction conditions and the steric accessibility of these sites.

If the fluorine atom were moved to the C-4 position, its deactivating effect would be more strongly felt at the C-3 and C-5 positions, potentially altering the preferred site of substitution. Similarly, moving the isopropoxy group to the C-3 position would change its steric influence and its electronic activation of the ring.

| Substituent | Directing Effect (for EAS) |

| -CHO (Aldehyde) | Meta |

| -F (Fluoro) | Ortho, Para |

| -OR (Alkoxy) | Ortho, Para |

This complex interplay of substituent effects underscores the importance of their specific placement on the aromatic ring in determining the chemical behavior of substituted benzaldehydes.

Applications of 5 Fluoro 2 Isopropoxybenzaldehyde As a Precursor in Advanced Organic Synthesis

Synthesis of Biologically Active Scaffolds and Pharmaceutical Intermediates

The strategic placement of the fluoro and isopropoxy groups on the benzaldehyde (B42025) scaffold allows for the tuning of electronic properties, solubility, and metabolic stability in derivative compounds. This makes 5-Fluoro-2-isopropoxybenzaldehyde an attractive starting material for intermediates in pharmaceutical development.

Fluorinated Diarylheptanoids Synthesis

Diarylheptanoids are a class of natural products known for a wide range of biological activities. The introduction of fluorine into these structures can significantly modify their properties. While direct synthesis using this compound is not explicitly documented in the reviewed literature, its isomer, 2-Fluoro-5-isopropoxybenzaldehyde, has been successfully used as a starting material for the preparation of fluorinated diarylheptanoids. smolecule.com This suggests a strong potential for this compound to serve a similar role, acting as the aldehydic component in condensation reactions to build the characteristic seven-carbon chain linking the two aryl groups. The general synthetic approach involves reactions such as aldol (B89426) condensation or Wittig-type reactions to form the carbon-carbon bonds necessary for the heptanoid backbone.

Precursors for Aldehyde Dehydrogenase Inhibitor Analogues

The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a critical role in detoxifying aldehydes and is implicated in cancer progression and therapy resistance. nih.gov Consequently, the development of ALDH inhibitors is an active area of research. Benzaldehyde derivatives are a key scaffold for designing such inhibitors. For instance, researchers have designed and synthesized selective inhibitors for the ALDH1A3 isoform based on a benzyloxybenzaldehyde scaffold. mdpi.com These inhibitors are designed to mimic the natural substrate, retinaldehyde, and bind to the enzyme's active site. mdpi.com

Given this precedent, this compound represents a promising, though as yet unreported, precursor for novel ALDH inhibitor analogues. The aldehyde group is essential for recognition by the enzyme's active site, while the fluorine and isopropoxy substituents can be exploited to fine-tune binding affinity, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

| Enzyme Target | Inhibitor Scaffold Example | Potential Role of this compound |

| Aldehyde Dehydrogenase (ALDH) | Benzyloxybenzaldehyde mdpi.com | Serves as a core structure for building new inhibitor analogues. |

| ALDH1A3 | Cinnamaldehyde derivatives mdpi.com | The aldehyde group can be used to construct analogues targeting specific ALDH isoforms. |

| ALDH2 | Psoralen and Coumarin derivatives nih.gov | The fluoro and isopropoxy groups can modulate binding selectivity and potency. nih.gov |

Building Blocks for Polyaromatic Systems (e.g., Porphyrins)

Porphyrins are large heterocyclic macrocycles with significant applications in medicine and materials science. semanticscholar.orgnih.gov The most common methods for synthesizing meso-substituted porphyrins, such as the Lindsey or Rothemund reactions, involve the acid-catalyzed condensation of an aldehyde with pyrrole. semanticscholar.orgnih.gov This approach is suitable for a wide variety of substituted benzaldehydes to produce the corresponding meso-tetraphenylporphyrins (TPPs). nih.gov

The use of fluorinated benzaldehydes, such as pentafluorobenzaldehyde, in porphyrin synthesis is well-established for creating fluorinated porphyrins with unique photophysical properties. lsu.edu Although the specific use of this compound has not been detailed, its structure makes it an ideal candidate for the synthesis of novel, asymmetrically substituted porphyrins. Such a synthesis would yield a porphyrin with four 5-fluoro-2-isopropoxyphenyl groups at the meso positions, a structure with potential applications in photodynamic therapy or as a specialized ligand.

Synthesis of Diverse Heterocyclic Systems

The aldehyde functional group is a cornerstone in the synthesis of a vast array of heterocyclic compounds through condensation and multicomponent reactions. researchgate.net Benzaldehyde and its derivatives are common starting materials for building ring systems containing nitrogen, oxygen, and sulfur. researchgate.net For example, multicomponent reactions can utilize an aldehyde, an active methylene (B1212753) compound, and a nitrogen source to construct complex heterocyclic scaffolds in a single step.

As a substituted benzaldehyde, this compound is a suitable precursor for generating a diverse library of heterocyclic systems. The reactivity of its aldehyde group allows it to participate in reactions to form systems such as pyridines, pyrimidines, thiazoles, and oxazines. The fluorine and isopropoxy substituents would be incorporated into the final structure, imparting specific physical and biological properties.

Integration into Functional Materials Research

The electronic and steric properties imparted by the fluoro and isopropoxy groups make this compound a molecule of interest for the design of new functional materials.

Ligand Design for Coordination Polymers

Coordination polymers, or metal-organic frameworks (MOFs), are materials constructed from metal ions linked by organic ligands. semanticscholar.orgsemanticscholar.org The properties of these materials are highly dependent on the structure of the organic ligand. Benzaldehyde derivatives can be converted into ligands for coordination polymers, often by first transforming the aldehyde into a carboxylic acid or another functional group capable of binding to metal centers.

Research has explored the use of the related isomer, 2-Fluoro-5-isopropoxybenzaldehyde, as a ligand in the design of coordination polymers. smolecule.com This indicates the utility of the fluoro-isopropoxy-substituted phenyl ring as a component in such materials. The oxygen atom of the isopropoxy group and the fluorine atom on the aromatic ring of this compound could act as potential coordination sites, allowing it to function as a ligand for various metal ions and enabling the construction of novel coordination polymers with tailored structural and functional properties. smolecule.comsemanticscholar.org

Precursors for Liquid Crystals or Optoelectronic Materials

Utilization in Agrochemical and Specialty Chemical Synthesis

While the direct application of this compound in the synthesis of commercialized agrochemicals is not explicitly detailed in accessible research, the presence of both a fluorine atom and an isopropoxy group makes it a compound of interest for the development of new active ingredients. Fluorinated organic molecules are a significant class of modern agrochemicals, often exhibiting enhanced efficacy and metabolic stability. The isopropoxy moiety can influence the lipophilicity of a molecule, which in turn affects its uptake and transport within target organisms.

In the realm of specialty chemicals, this compound can serve as a versatile intermediate. Its aldehyde functional group allows for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form Schiff bases, chalcones, and other complex structures. These derivatives could find use in diverse areas such as fragrances, dyes, and polymers. However, specific examples of large-scale specialty chemicals synthesized from this particular precursor are not prominently featured in the chemical literature.

Emerging Research Directions and Future Perspectives

Chemo-Enzymatic Synthesis Approaches

The synthesis of functionalized aromatic aldehydes like 5-Fluoro-2-isopropoxybenzaldehyde is increasingly benefiting from the integration of chemical and enzymatic methods. Chemo-enzymatic approaches offer the potential for milder reaction conditions, higher selectivity, and a reduced environmental footprint compared to purely chemical routes.

One prospective chemo-enzymatic strategy for the synthesis of this compound could involve a two-step process. The first step would be the enzymatic synthesis of an intermediate, followed by a chemical transformation. For instance, lipases, a class of enzymes known for their stability and broad substrate specificity, could be employed. nih.govnih.gov These enzymes can catalyze reactions in organic solvents and are effective for processes like the selective acylation or deacylation of phenolic precursors. rsc.org A potential pathway could start with the enzymatic resolution of a racemic precursor to achieve high enantiomeric purity, a critical aspect for the synthesis of chiral drugs. nih.gov

Another avenue involves the use of oxidoreductases. For example, a suitable precursor alcohol could be oxidized to the corresponding aldehyde using an alcohol oxidase. Such enzymatic oxidations are often highly specific and can be performed under mild conditions with air as a green oxidant. rsc.org This approach avoids the use of heavy metal-based oxidizing agents common in traditional organic synthesis.

| Potential Chemo-Enzymatic Step | Enzyme Class | Potential Advantage |

| Kinetic resolution of a precursor | Lipase | High enantioselectivity |

| Selective acylation/deacylation | Lipase | Regioselectivity, mild conditions |

| Oxidation of a precursor alcohol | Oxidoreductase | Use of air as a green oxidant |

Catalytic Transformations Utilizing this compound

The aldehyde functional group of this compound is a versatile handle for a wide array of catalytic transformations, enabling the construction of diverse molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. numberanalytics.com While the aldehyde itself is not directly involved, it can be converted to a triflate or halide, which can then participate in these reactions. Subsequently, the aldehyde can be regenerated, or it can be used as a directing group to influence the regioselectivity of C-H activation/functionalization reactions on the aromatic ring.

Organocatalysis presents another significant area of exploration. The aldehyde can undergo various enantioselective transformations catalyzed by small organic molecules. For example, proline and its derivatives can catalyze asymmetric aldol (B89426) reactions, Michael additions, and alpha-functionalizations of aldehydes. princeton.edunih.govresearchgate.net The fluorine substituent in this compound can influence the stereochemical outcome of these reactions through electronic effects.

| Catalytic Transformation | Catalyst Type | Potential Application |

| Cross-coupling reactions (after modification) | Palladium-based | C-C and C-N bond formation |

| Asymmetric aldol reactions | Organocatalyst (e.g., proline) | Synthesis of chiral beta-hydroxy carbonyls |

| Asymmetric alpha-fluorination | Organocatalyst | Introduction of a second fluorine atom stereoselectively |

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are becoming increasingly integral to the design of chemical syntheses and applications. acs.org For a molecule like this compound, these principles can be applied at various stages, from its synthesis to its use as a building block.